molecular formula C18H25N5OS B12238012 6-{[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}-4-ethyl-3-methylpyridazine

6-{[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}-4-ethyl-3-methylpyridazine

Cat. No.: B12238012
M. Wt: 359.5 g/mol
InChI Key: IQPAAFJYACRMIS-UHFFFAOYSA-N
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Description

6-{[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}-4-ethyl-3-methylpyridazine is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}-4-ethyl-3-methylpyridazine typically involves multiple steps, starting with the preparation of the key intermediates. The process often begins with the synthesis of 5-cyclopropyl-1,3,4-thiadiazol-2-amine, which is then reacted with piperidine derivatives under controlled conditions to form the piperidin-4-yl intermediate. This intermediate is further reacted with 4-ethyl-3-methylpyridazine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

6-{[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}-4-ethyl-3-methylpyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

6-{[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}-4-ethyl-3-methylpyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-{[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}-4-ethyl-3-methylpyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}-4-ethyl-3-methylpyridazine stands out due to its unique combination of functional groups and rings, which confer specific chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications .

Properties

Molecular Formula

C18H25N5OS

Molecular Weight

359.5 g/mol

IUPAC Name

2-cyclopropyl-5-[4-[(5-ethyl-6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-1,3,4-thiadiazole

InChI

InChI=1S/C18H25N5OS/c1-3-14-10-16(20-19-12(14)2)24-11-13-6-8-23(9-7-13)18-22-21-17(25-18)15-4-5-15/h10,13,15H,3-9,11H2,1-2H3

InChI Key

IQPAAFJYACRMIS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NN=C1C)OCC2CCN(CC2)C3=NN=C(S3)C4CC4

Origin of Product

United States

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